Benzo[b]naphtho[1,2-d]thiophene
Overview
Description
Benzo[b]naphtho[1,2-d]thiophene is an aromatic organic compound with the molecular formula C₁₆H₁₀S and a molecular weight of 234.32 g/mol It is a polycyclic aromatic sulfur heterocycle, characterized by a fused ring system that includes both benzene and thiophene units
Mechanism of Action
Target of Action
Benzo[b]naphtho[1,2-d]thiophene is a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH) that is found in fossil fuels and is produced by the incomplete combustion of organic materials
Mode of Action
It is known that thiaarenes, a class of compounds to which this compound belongs, are metabolized by liver microsomes . In the case of a similar compound, benzo [b]naphtho [2,3-d]thiophene, the formation of a p-quinone has been reported .
Biochemical Pathways
It is known that thiaarenes are metabolized by liver microsomes, suggesting that they may interact with metabolic pathways in the liver .
Result of Action
It is known that this compound is carcinogenic in animal experiments .
Action Environment
This compound is found in fossil fuels and is produced by the incomplete combustion of organic materials. It can be detected in emissions from lignite combustion, coal tar derivatives, exhausts from diesel engines, and lubricant oils . These environmental factors may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[1,2-d]thiophene typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a practical synthetic route inspired by the biodegradation of benzothiophene involves regioselective oxidation and Diels–Alder type dimerization . Another method involves the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]naphtho[1,2-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to the parent thiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiophene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[b]naphtho[1,2-d]thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[b]naphtho[1,2-d]thiophene is unique due to its fused ring system and sulfur heteroatom. Similar compounds include:
Dibenzothiophene: Another polycyclic aromatic sulfur heterocycle with a simpler structure.
Benzothiophene: A smaller sulfur-containing aromatic compound.
Naphtho[2,1-b]thianaphthene: A compound with a similar fused ring system but different ring fusion positions.
These compounds share some chemical properties but differ in their structural complexity and specific applications.
Properties
IUPAC Name |
naphtho[2,1-b][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMOEVHCZXMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075370 | |
Record name | Benzo[b]naphtho[1,2-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205-43-6 | |
Record name | Benzo[b]naphtho[1,2-d]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)naphtho(1,2-d)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]naphtho[1,2-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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